molecular formula C23H32N4O B12533671 Urea, [(dibutylamino)[(4-methylphenyl)amino]methylene]phenyl- CAS No. 656836-08-7

Urea, [(dibutylamino)[(4-methylphenyl)amino]methylene]phenyl-

Cat. No.: B12533671
CAS No.: 656836-08-7
M. Wt: 380.5 g/mol
InChI Key: RYWAWAOBCVYWIQ-UHFFFAOYSA-N
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Description

Urea, [(dibutylamino)[(4-methylphenyl)amino]methylene]phenyl- is a complex organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse chemical and biological properties, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of urea derivatives typically involves the reaction of amines with isocyanates or carbamoyl chlorides. For Urea, [(dibutylamino)[(4-methylphenyl)amino]methylene]phenyl-, a common method involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields with high chemical purity.

Industrial Production Methods

Industrial production of urea derivatives often relies on the reaction of corresponding amines with phosgene to generate the desired isocyanate or carbamoyl chloride . This method, while effective, poses environmental and safety concerns due to the use of phosgene.

Chemical Reactions Analysis

Types of Reactions

Urea, [(dibutylamino)[(4-methylphenyl)amino]methylene]phenyl- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

    Reduction: Reducing agents can be used to convert the compound into its reduced form.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include potassium isocyanate for nucleophilic addition, and various oxidizing and reducing agents for oxidation and reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted urea derivatives .

Scientific Research Applications

Urea, [(dibutylamino)[(4-methylphenyl)amino]methylene]phenyl- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Urea, [(dibutylamino)[(4-methylphenyl)amino]methylene]phenyl- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form strong interactions with biological molecules, such as enzymes and receptors . These interactions can modulate various biochemical pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Urea, [(dibutylamino)[(4-methylphenyl)amino]methylene]phenyl- is unique due to its specific chemical structure, which imparts distinct chemical and biological properties

Properties

CAS No.

656836-08-7

Molecular Formula

C23H32N4O

Molecular Weight

380.5 g/mol

IUPAC Name

1-[N,N-dibutyl-N'-(4-methylphenyl)carbamimidoyl]-3-phenylurea

InChI

InChI=1S/C23H32N4O/c1-4-6-17-27(18-7-5-2)22(24-21-15-13-19(3)14-16-21)26-23(28)25-20-11-9-8-10-12-20/h8-16H,4-7,17-18H2,1-3H3,(H2,24,25,26,28)

InChI Key

RYWAWAOBCVYWIQ-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=NC1=CC=C(C=C1)C)NC(=O)NC2=CC=CC=C2

Origin of Product

United States

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